molecular formula C10H9NO3 B15275401 2-[(Prop-2-yn-1-yloxy)amino]benzoic acid

2-[(Prop-2-yn-1-yloxy)amino]benzoic acid

Cat. No.: B15275401
M. Wt: 191.18 g/mol
InChI Key: VKSXALGQSSGFDO-UHFFFAOYSA-N
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Description

2-[(Prop-2-yn-1-yloxy)amino]benzoic acid is an organic compound with the molecular formula C10H9NO3. This compound is characterized by the presence of a prop-2-yn-1-yloxy group attached to an amino group, which is further connected to a benzoic acid moiety. The unique structure of this compound makes it a valuable building block in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Prop-2-yn-1-yloxy)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with propargyl alcohol in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Commonly used catalysts include palladium or copper-based catalysts.

    Solvent: Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often used.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yloxy group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the benzoic acid moiety, converting it to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(Prop-2-yn-1-yloxy)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of biochemical probes and labeling agents.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(Prop-2-yn-1-yloxy)amino]benzoic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy group can undergo click chemistry reactions, allowing for the covalent modification of biological targets. This property is particularly useful in the development of biochemical probes and drug candidates. The amino and benzoic acid moieties can interact with various enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

  • 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
  • 3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
  • 2-(2-Aminobenzoyl)benzoic acid

Comparison: 2-[(Prop-2-yn-1-yloxy)amino]benzoic acid stands out due to its unique combination of functional groups, which provide versatility in chemical reactions and applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of scientific and industrial applications.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-(prop-2-ynoxyamino)benzoic acid

InChI

InChI=1S/C10H9NO3/c1-2-7-14-11-9-6-4-3-5-8(9)10(12)13/h1,3-6,11H,7H2,(H,12,13)

InChI Key

VKSXALGQSSGFDO-UHFFFAOYSA-N

Canonical SMILES

C#CCONC1=CC=CC=C1C(=O)O

Origin of Product

United States

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